1-(3-methylidenecyclobutyl)-1-phenylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylidenecyclobutyl)-1-phenylmethanamine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring and a phenylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylidenecyclobutyl)-1-phenylmethanamine hydrochloride typically involves the reaction of 3-methylidenecyclobutylmethanamine with benzyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-methylidenecyclobutyl)-1-phenylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenylmethanamine derivatives.
Scientific Research Applications
1-(3-methylidenecyclobutyl)-1-phenylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(3-methylidenecyclobutyl)-1-phenylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-methylidenecyclobutyl)ethan-1-amine hydrochloride
- 1-(1-ethyl-3-methylidenecyclobutyl)methanamine hydrochloride
- (3-methylidenecyclobutyl)methanamine hydrochloride
Uniqueness
1-(3-methylidenecyclobutyl)-1-phenylmethanamine hydrochloride is unique due to its specific structural features, including the combination of a cyclobutyl ring and a phenylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
2763777-34-8 |
---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.